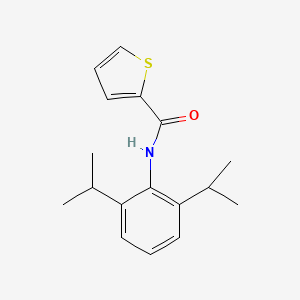
N-(2,6-diisopropylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diisopropylphenyl)thiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTC belongs to the class of thiophene-based compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of thiophene-2-carboxamide, such as N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, exhibit potential antibacterial and antifungal activities. These compounds have been prepared from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides and showed significant activity against B. subtilis and A. niger (Sowmya et al., 2018).
Anti-Inflammatory and Antioxidant Activity
2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, a compound synthesized using the Gewald reaction, has shown in vitro anti-inflammatory and antioxidant activity comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Synthesis and Molecular Docking Studies
In a study, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized, characterized, and its antimicrobial activity was investigated. The compound showed effective antibacterial activity. Molecular docking studies were conducted to understand its binding with a lung cancer protein (Cakmak et al., 2022).
Cell Growth Inhibition
A range of N-glycosyl-thiophene-2-carboxamides have been synthesized and tested for their effects on DNA synthesis in cells and on the growth of synoviocytes. These compounds, particularly their per-O-acetylated analogues, were found to be effective inhibitors (Rawe et al., 2006).
Anticancer Activity
New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxicity. These derivatives exhibited good inhibitory activity against several cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Mecanismo De Acción
Target of Action
The primary target of the compound “2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-” is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for diseases such as diabetes and obesity .
Mode of Action
The compound interacts with its target, PTP1B, through key molecular interactions . These interactions inhibit the activity of PTP1B, which can lead to enhanced insulin signaling . This can potentially improve glucose homeostasis and energy balance, providing therapeutic benefits for conditions like diabetes .
Biochemical Pathways
The inhibition of PTP1B affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis and energy balance. By enhancing insulin signaling, the compound can potentially improve these physiological processes .
Result of Action
The compound has demonstrated in vitro cytotoxic activity, showing potent inhibitory activity against various cancer cell lines such as MCF-7, K562, HepG2, and MDA-MB-231 . This suggests that the compound could have potential applications in cancer therapy .
Propiedades
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYUXAHSJWFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)
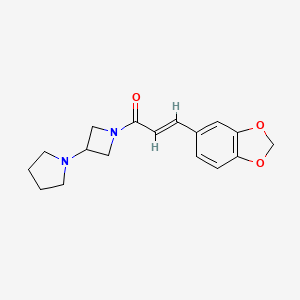
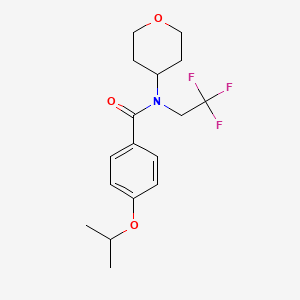
![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
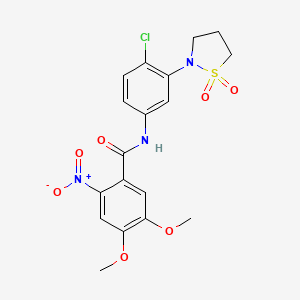
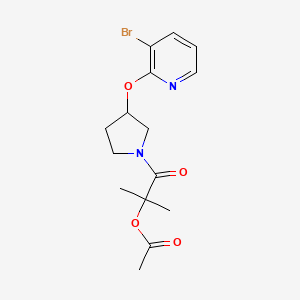
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)
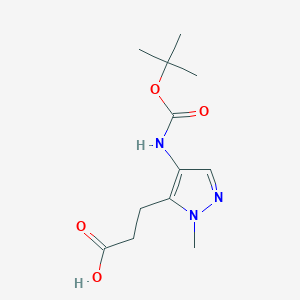
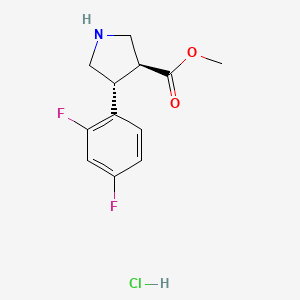
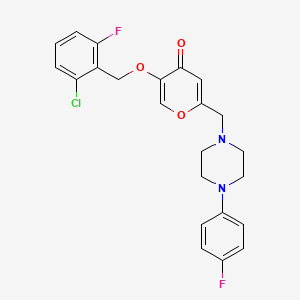
![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)